- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,
Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)
94361-26-9 structure
Product Name:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
Número CAS:94361-26-9
MF:C13H15ClO
Megavatios:222.710602998734
CID:1984195
Update Time:2023-09-21
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Propiedades químicas y físicas
Nombre e identificación
-
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-
- T3OTJ BR DG&
- BY1&
- - AL3TJ
- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)
-
- Renchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3
- Clave inchi: QKTOXOPFYCOLPV-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
Referencia
- Method for preparing triazole germicide, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
Referencia
- Method for preparing ethylene oxide derivative, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
Referencia
- Preparation method of cyproconazole, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
Referencia
- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
Referencia
- Preparation method of cyproconazole, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux
Referencia
- New preparation method of cyproconazole with high yield, China, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
Referencia
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
Referencia
- Process for preparing cyproconazole, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
Referencia
- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
Referencia
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol
Referencia
- Method for preparing cyproconazole, China, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Process for preparation of chiral Cyproconazole, China, , ,
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials
- butyl methyl sulphide
- Sulfuric acid,monomethyl ester
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Dibromomethane
- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Literatura relevante
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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